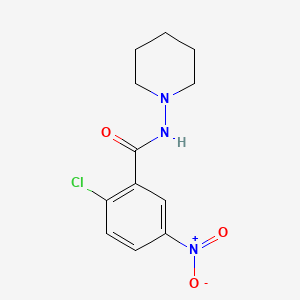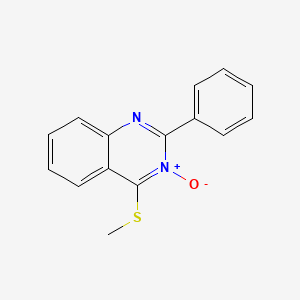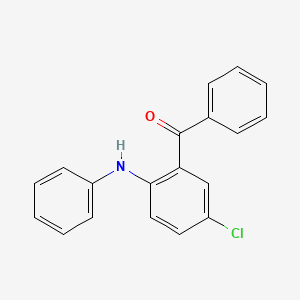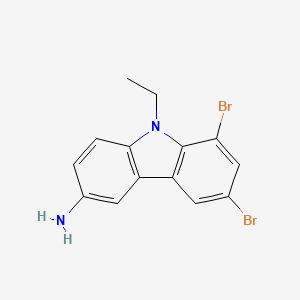
6,8-Dibromo-9-ethyl-9H-carbazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dibromo-9-ethyl-9H-carbazol-3-amine is a chemical compound that belongs to the carbazole family. Carbazoles are nitrogen-containing heterocyclic aromatic compounds known for their diverse applications in organic electronics, photonics, and medicinal chemistry . The presence of bromine atoms at positions 6 and 8, along with an ethyl group at position 9, makes this compound unique and potentially useful in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-9-ethyl-9H-carbazol-3-amine typically involves the bromination of 9-ethyl-9H-carbazol-3-amine. One common method is the direct bromination using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
6,8-Dibromo-9-ethyl-9H-carbazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form more complex structures.
Oxidation and Reduction: The amine group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Major Products Formed
Substitution Products: Various substituted carbazoles depending on the nucleophile used.
Coupling Products: Biaryl or alkyne-linked carbazole derivatives.
Oxidation Products: Carbazole-3-imine or other oxidized derivatives.
Applications De Recherche Scientifique
6,8-Dibromo-9-ethyl-9H-carbazol-3-amine has several scientific research applications:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent charge transport properties.
Medicinal Chemistry:
Material Science: Employed in the synthesis of novel polymers and materials with unique optoelectronic properties.
Mécanisme D'action
The mechanism of action of 6,8-Dibromo-9-ethyl-9H-carbazol-3-amine is primarily related to its ability to participate in π-conjugation and charge transfer processes . The bromine atoms and the ethyl group influence the electronic properties of the carbazole core, enhancing its ability to interact with other molecules and materials . This makes it a valuable component in electronic devices and materials science .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Ethyl-9H-carbazol-3-amine: Lacks the bromine atoms, resulting in different electronic properties.
3,6-Dibromo-9H-carbazole: Similar bromination pattern but lacks the ethyl group, affecting its solubility and reactivity.
9H-Carbazol-3-amine: The parent compound without any substitutions, used as a starting material for various derivatives.
Uniqueness
6,8-Dibromo-9-ethyl-9H-carbazol-3-amine stands out due to the combined presence of bromine atoms and an ethyl group, which significantly alters its electronic and physical properties compared to its analogs . This makes it particularly useful in applications requiring specific charge transport and optoelectronic characteristics .
Propriétés
Numéro CAS |
105957-58-2 |
|---|---|
Formule moléculaire |
C14H12Br2N2 |
Poids moléculaire |
368.07 g/mol |
Nom IUPAC |
6,8-dibromo-9-ethylcarbazol-3-amine |
InChI |
InChI=1S/C14H12Br2N2/c1-2-18-13-4-3-9(17)7-10(13)11-5-8(15)6-12(16)14(11)18/h3-7H,2,17H2,1H3 |
Clé InChI |
KWMCRCMNHWZIQK-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)N)C3=C1C(=CC(=C3)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


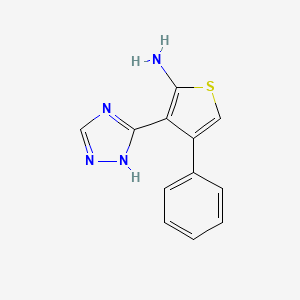
![Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate](/img/structure/B14314990.png)

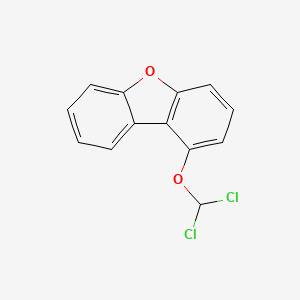
![3-[4-(2-Phenylethyl)thiomorpholin-2-yl]phenol](/img/structure/B14315001.png)
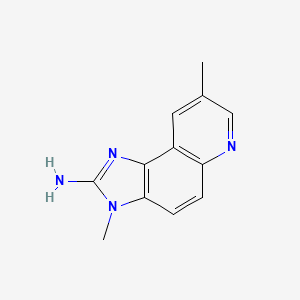

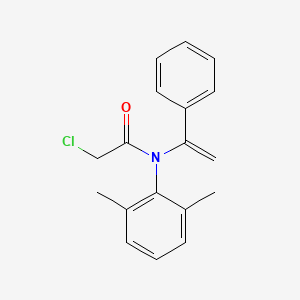

![5-[Bis(ethylsulfanyl)methyl]-2-(1-hydroxybutylidene)cyclohexane-1,3-dione](/img/structure/B14315050.png)

